2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid
CAS No.: 327102-25-0
Cat. No.: VC21415816
Molecular Formula: C25H22N2O6S4
Molecular Weight: 574.7g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327102-25-0 |
|---|---|
| Molecular Formula | C25H22N2O6S4 |
| Molecular Weight | 574.7g/mol |
| IUPAC Name | 2-[[5-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C25H22N2O6S4/c1-25(2,9-17(28)26-21-19(23(30)31)13(11-36-21)15-5-3-7-34-15)10-18(29)27-22-20(24(32)33)14(12-37-22)16-6-4-8-35-16/h3-8,11-12H,9-10H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H,32,33) |
| Standard InChI Key | YUHQZBFHEDBIRV-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O)CC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O |
| Canonical SMILES | CC(C)(CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O)CC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O |
Introduction
Chemical Identity and Nomenclature
The compound under investigation possesses a complex chemical structure reflected in its extensive IUPAC name. The official chemical identifiers and nomenclature are presented in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[[5-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid |
| CAS Registry Number | 327102-25-0 |
| Molecular Formula | C25H22N2O6S4 |
| Molecular Weight | 574.7 g/mol |
| PubChem Compound ID | 1622994 |
The compound is marketed under the Vulcanchem brand with the product identifier VCID: VC21415816. This unique identifier allows for accurate tracking and sourcing of the specific compound for research purposes. The systematic IUPAC nomenclature accurately describes the structural arrangement of atoms and functional groups, providing researchers with precise identification parameters.
Structural Characteristics
Molecular Structure
The molecule features a complex arrangement of functional groups centered around a dimethyl-substituted pentanoyl chain that connects two thiophene-containing moieties through amide bonds. The structure can be represented through various chemical notation systems:
| Notation System | Representation |
|---|---|
| Standard InChI | InChI=1S/C25H22N2O6S4/c1-25(2,9-17(28)26-21-19(23(30)31)13(11-36-21)15-5-3-7-34-15)10-18(29)27-22-20(24(32)33)14(12-37-22)16-6-4-8-35-16/h3-8,11-12H,9-10H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H,32,33) |
| Standard InChIKey | YUHQZBFHEDBIRV-UHFFFAOYSA-N |
| SMILES | CC(C)(CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O)CC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O |
| Canonical SMILES | CC(C)(CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O)CC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O |
The molecular structure reveals several key characteristics that define this compound's chemical behavior and potential applications.
Functional Groups Analysis
-
Carboxylic Acid Groups: Two carboxylic acid moieties (–COOH) are present in the structure, one on each of the thiophene units, contributing to the compound's acidity and potential for salt formation or esterification reactions.
-
Amide Linkages: Two secondary amide bonds (–NHCO–) connect the central dimethyl-substituted pentanoyl chain to the thiophene-containing units, providing structural rigidity and potential for hydrogen bonding.
-
Thiophene Rings: Four thiophene rings are present in the molecule, with two pairs of thiophenes connected to each other, creating extended aromatic systems that contribute to the compound's electronic properties.
-
Dimethyl Substitution: The central carbon of the pentanoyl chain features geminal dimethyl substitution, which creates a quaternary carbon center and influences the compound's three-dimensional structure.
Physical and Chemical Properties
The physical and chemical properties of 2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid can be inferred from its structural features, although specific experimental data appears limited in the available sources.
Solubility and Physical State
Based on the compound's structure, the following properties can be reasonably anticipated:
-
Physical State: Likely a solid at room temperature, given its molecular weight and the presence of multiple aromatic rings.
-
Solubility: The presence of two carboxylic acid groups suggests limited solubility in water but potentially good solubility in polar organic solvents. The compound would likely show:
-
Poor solubility in non-polar solvents like hexane
-
Moderate solubility in moderately polar solvents like dichloromethane
-
Better solubility in polar solvents like methanol, DMF, or DMSO
-
Increased water solubility at basic pH due to deprotonation of the carboxylic acid groups
-
-
Hydrogen Bonding Capacity: The compound possesses multiple hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (carbonyl oxygens, thiophene sulfurs), influencing its intermolecular interactions and solubility properties.
Stability and Reactivity
The compound's reactivity profile is influenced by its functional groups:
-
Carboxylic Acid Reactivity: The two carboxylic acid groups can participate in typical reactions including esterification, amide formation, and salt formation with bases.
-
Thiophene Ring Reactivity: The thiophene rings are aromatic, electron-rich systems that can undergo electrophilic aromatic substitution reactions, although less readily than benzene.
-
Amide Bond Stability: The amide linkages are generally stable under neutral conditions but may hydrolyze under strongly acidic or basic conditions.
-
Stability Considerations: The compound should be stored away from strong oxidizing agents, strong acids or bases, and excessive heat to prevent degradation.
Analytical Considerations
Identification Methods
Several analytical techniques would be suitable for the identification and characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR would provide valuable structural information, with characteristic signals for the aromatic thiophene protons, amide protons, and methyl groups.
-
Mass Spectrometry: Expected to show a molecular ion peak at approximately m/z 574, with fragmentation patterns involving cleavage at the amide bonds.
-
Infrared Spectroscopy: Would display characteristic absorption bands for carboxylic acid groups (approximately 1700-1725 cm⁻¹ for C=O stretching and broad O-H stretching around 3000-3500 cm⁻¹) and amide bonds (C=O stretching around 1630-1690 cm⁻¹ and N-H stretching around 3300-3500 cm⁻¹).
-
UV-Visible Spectroscopy: The extended conjugation of the thiophene rings would likely result in absorbance in the UV-visible region, providing a characteristic spectrum.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume